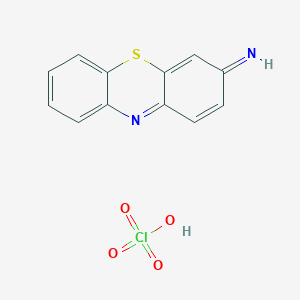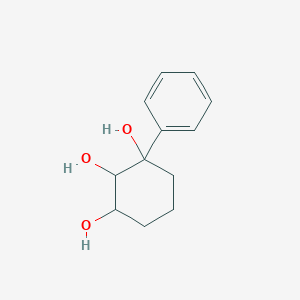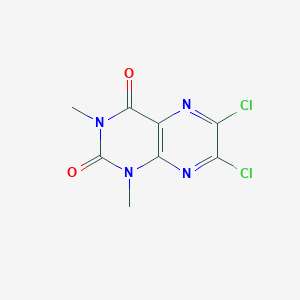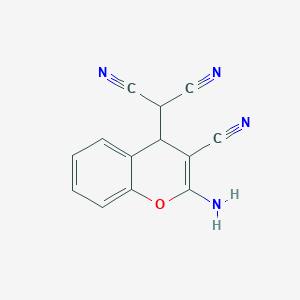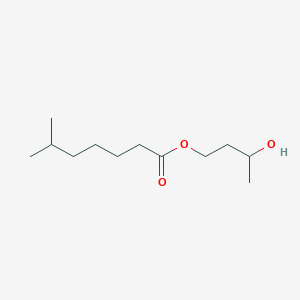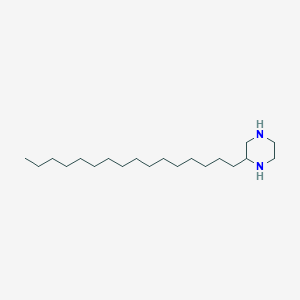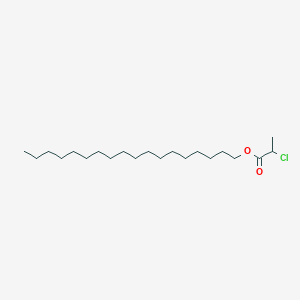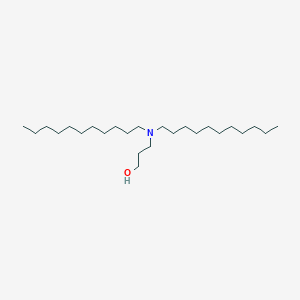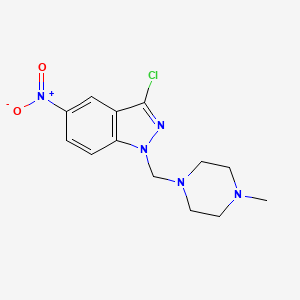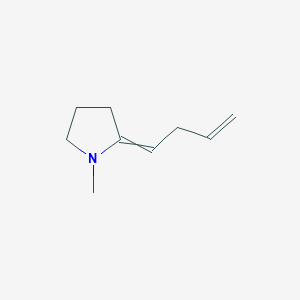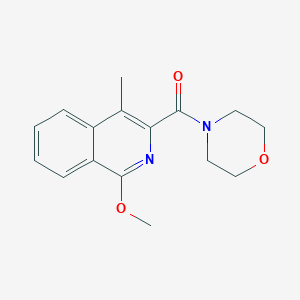
(1-Methoxy-4-methylisoquinolin-3-yl)(morpholin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methoxy-4-methylisoquinolin-3-yl)(morpholin-4-yl)methanone is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxy-4-methylisoquinolin-3-yl)(morpholin-4-yl)methanone typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with aminoacetaldehyde diethyl acetal.
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced via electrophilic substitution reactions using appropriate reagents such as methyl iodide and sodium methoxide.
Attachment of the Morpholinyl Group: The morpholinyl group can be attached through a nucleophilic substitution reaction using morpholine and a suitable leaving group on the isoquinoline core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase reaction efficiency, and implementing purification techniques such as crystallization or chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
(1-Methoxy-4-methylisoquinolin-3-yl)(morpholin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy or morpholinyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1-Methoxy-4-methylisoquinolin-3-yl)(morpholin-4-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of isoquinoline derivatives with biological targets. It may serve as a lead compound for the development of new drugs with therapeutic potential.
Medicine
In medicine, this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (1-Methoxy-4-methylisoquinolin-3-yl)(morpholin-4-yl)methanone involves its interaction with specific molecular targets in biological systems. The isoquinoline core can interact with enzymes or receptors, modulating their activity. The methoxy and morpholinyl groups may enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with proteins involved in inflammation, microbial growth, or cancer cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- (1-Chloro-4-methylisoquinolin-3-yl)(morpholin-4-yl)methanone
- (1-Methoxy-4-methylisoquinolin-3-yl)(piperidin-1-yl)methanone
- 3-Methoxy-4-(morpholin-4-yl)aniline
Uniqueness
(1-Methoxy-4-methylisoquinolin-3-yl)(morpholin-4-yl)methanone is unique due to the presence of both methoxy and morpholinyl groups on the isoquinoline core. This combination of functional groups provides distinct chemical properties and potential biological activities that are not observed in similar compounds. The methoxy group can enhance the compound’s solubility and stability, while the morpholinyl group can improve its binding interactions with biological targets.
Propiedades
Número CAS |
89928-89-2 |
|---|---|
Fórmula molecular |
C16H18N2O3 |
Peso molecular |
286.33 g/mol |
Nombre IUPAC |
(1-methoxy-4-methylisoquinolin-3-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C16H18N2O3/c1-11-12-5-3-4-6-13(12)15(20-2)17-14(11)16(19)18-7-9-21-10-8-18/h3-6H,7-10H2,1-2H3 |
Clave InChI |
PJRHHKABLIOSOM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(C2=CC=CC=C12)OC)C(=O)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(5-Phenylpentan-2-yl)oxy]benzene-1,3-diol](/img/structure/B14379915.png)
